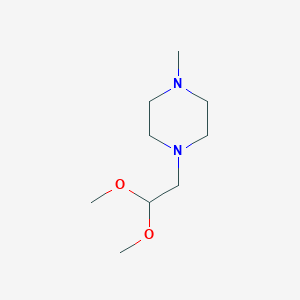

1-(2,2-Dimethoxyethyl)-4-methylpiperazine

Description

BenchChem offers high-quality 1-(2,2-Dimethoxyethyl)-4-methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,2-Dimethoxyethyl)-4-methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H20N2O2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

1-(2,2-dimethoxyethyl)-4-methylpiperazine |

InChI |

InChI=1S/C9H20N2O2/c1-10-4-6-11(7-5-10)8-9(12-2)13-3/h9H,4-8H2,1-3H3 |

InChI Key |

GVKOLXRZHUKCNL-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CC(OC)OC |

Origin of Product |

United States |

Contextualization of Piperazine Scaffolds in Synthetic Chemistry Research

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and privileged scaffold in synthetic and medicinal chemistry. nih.govnih.govtandfonline.com Its prevalence stems from a combination of desirable physicochemical properties and synthetic versatility. Piperazine-containing compounds often exhibit improved aqueous solubility and oral bioavailability, crucial attributes for drug candidates. researchgate.net The two nitrogen atoms provide handles for facile chemical modification, allowing for the introduction of various substituents to modulate biological activity and pharmacokinetic profiles. nih.govmdpi.com

The flexible, chair-like conformation of the piperazine ring allows its substituents to be oriented in specific spatial arrangements, which is critical for effective interaction with biological targets. researchgate.net This structural feature has been exploited in the design of a vast array of therapeutic agents across numerous disease areas, including oncology, infectious diseases, and central nervous system disorders. nih.govresearchgate.net Consequently, the piperazine nucleus is a cornerstone in the construction of compound libraries for high-throughput screening and lead optimization in drug discovery. mdpi.com

The Significance of Functionalized Piperazine Derivatives As Key Synthetic Intermediates

Functionalized piperazine (B1678402) derivatives, such as 1-(2,2-dimethoxyethyl)-4-methylpiperazine, serve as invaluable building blocks in multi-step organic syntheses. mdpi.commdpi.com The strategic introduction of functional groups onto the piperazine core allows for a modular approach to the construction of complex molecules. researchgate.net For instance, the presence of a reactive handle on one of the nitrogen atoms, while the other is protected or carries a different substituent, enables sequential and controlled chemical transformations. mdpi.com

The utility of these intermediates is evident in the synthesis of numerous approved drugs and clinical candidates. nih.govmdpi.com Synthetic chemists often employ functionalized piperazines to link different molecular fragments, acting as a central scaffold to which various pharmacophoric elements can be attached. researchgate.net This approach facilitates the systematic exploration of structure-activity relationships (SAR) by allowing for the rapid generation of analogues with diverse substitution patterns. mdpi.com The commercial availability of a wide range of substituted piperazines further underscores their importance as key intermediates in both academic research and industrial-scale chemical production. mdpi.com

Rationale for Investigating the 2,2 Dimethoxyethyl Moiety in Heterocyclic Systems

Strategies for Constructing the 1-(2,2-Dimethoxyethyl)piperazine (B1419521) Framework

The core of synthesizing the target molecule lies in the effective construction of the 1-(2,2-dimethoxyethyl)piperazine structure. This can be achieved through various well-established organic reactions.

A primary and efficient method for introducing the 2,2-dimethoxyethyl group onto a piperazine nitrogen is through nucleophilic substitution. This reaction typically involves a piperazine derivative acting as the nucleophile and a halogenated acetaldehyde (B116499) dimethyl acetal as the electrophile. Chloroacetaldehyde (B151913) dimethylacetal and bromoacetaldehyde (B98955) dimethyl acetal are common reagents for this purpose. mdpi.comorganic-chemistry.orgsigmaaldrich.com The lone pair of electrons on the nitrogen atom of the piperazine attacks the electrophilic carbon atom bearing the halogen, displacing the halide ion and forming a new carbon-nitrogen bond.

The reaction mechanism involves the nucleophilic attack of the secondary amine of the piperazine ring on the alkyl halide. The presence of a base is often required to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The choice of solvent and reaction temperature can significantly influence the reaction rate and yield.

A related approach involves the use of bromoacetaldehyde dimethyl acetal, which has a linear formula of BrCH2CH(OCH3)2. sigmaaldrich.com This reagent is known to react with nucleophiles to introduce the dimethoxyethyl group.

A direct and widely used method for the synthesis of 1-(2,2-dimethoxyethyl)-4-methylpiperazine is the alkylation of N-methylpiperazine. acs.org In this approach, N-methylpiperazine serves as the nucleophile, and a suitable electrophile, such as 2-bromo-1,1-dimethoxyethane (B145963) or chloroacetaldehyde dimethyl acetal, provides the 2,2-dimethoxyethyl group.

The reaction is typically carried out in the presence of a base to scavenge the acid generated. The choice of solvent, temperature, and base can be optimized to achieve high yields. This method is advantageous due to the commercial availability of N-methylpiperazine and the straightforward nature of the reaction.

Interactive Data Table: Alkylation of N-Methylpiperazine

| Electrophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Bromo-1,1-dimethoxyethane | K2CO3 | Acetonitrile (B52724) | Reflux | High | sigmaaldrich.com |

| Chloroacetaldehyde dimethylacetal | Na2CO3 | DMF | 80 | Good | mdpi.comorganic-chemistry.org |

An alternative strategy involves first attaching a 2-oxoethyl group to the piperazine nitrogen, followed by the formation of the acetal. This can be achieved by reacting N-methylpiperazine with a protected or masked aldehyde equivalent, such as 2-chloroacetaldehyde. The resulting aldehyde can then be converted to the dimethyl acetal by treatment with methanol (B129727) in the presence of an acid catalyst.

This two-step process allows for greater flexibility in the synthesis, as the aldehyde intermediate can potentially be used to generate other derivatives. However, it is generally less direct than the methods described previously. The mechanism of acetal formation involves the protonation of the aldehyde carbonyl group, followed by nucleophilic attack by methanol. This process is repeated to form the final dimethyl acetal. thieme-connect.com

Chemo- and Regioselective Considerations in the Synthesis of Substituted Piperazines

When synthesizing substituted piperazines, chemo- and regioselectivity are critical considerations, particularly when multiple reactive sites are present in the starting materials. organic-chemistry.org In the synthesis of 1-(2,2-dimethoxyethyl)-4-methylpiperazine from an unsymmetrical piperazine precursor, the two nitrogen atoms may exhibit different reactivities.

For instance, if starting with a piperazine that is not N-methylated, the initial alkylation with the dimethoxyethyl group can occur at either nitrogen. The regioselectivity of this step is influenced by steric and electronic factors. The subsequent methylation would then occur at the remaining secondary amine. To ensure the desired substitution pattern, it is often preferable to start with N-methylpiperazine, which has only one reactive secondary amine, thus avoiding issues of regioselectivity. acs.org

Modern synthetic methods, such as those employing palladium catalysis, can offer high levels of regio- and stereochemical control in the synthesis of highly substituted piperazines. acs.org These methods often involve the coupling of a diamine component with a propargyl unit, leading to the formation of the piperazine ring with defined substitution. acs.org While not directly applied to the synthesis of the title compound in the provided context, these advanced techniques highlight the ongoing efforts to achieve precise control in piperazine chemistry.

Modern Synthetic Techniques Applicable to 1-(2,2-Dimethoxyethyl)-4-methylpiperazine

The field of organic synthesis is continually evolving, with new methodologies being developed to improve efficiency, selectivity, and environmental friendliness.

A notable modern approach for the synthesis of functionalized piperazines involves the cleavage of the C-N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.orgnih.govx-mol.com This technique allows for the generation of piperazine derivatives through the reaction of activated DABCO salts with various nucleophiles. rsc.orgnih.govresearchgate.net The process begins with the activation of DABCO using reagents like alkyl halides, which forms a quaternary ammonium (B1175870) salt. nih.gov This salt then acts as an electrophile, and upon reaction with a nucleophile, one of the C-N bonds in the DABCO cage is cleaved, leading to a substituted piperazine. nih.govresearchgate.net

This method provides a versatile route to a wide range of piperazine derivatives and can be performed under relatively mild conditions. The in-situ activation of DABCO in multicomponent reactions is also an efficient strategy for creating diverse, drug-like piperazine structures. rsc.orgnih.gov While a direct application to the synthesis of 1-(2,2-dimethoxyethyl)-4-methylpiperazine is not explicitly detailed in the provided search results, the principles of this methodology could potentially be adapted for its synthesis.

Green Chemistry Approaches in Reaction Media (e.g., micellar systems)

In the pursuit of more sustainable synthetic practices, green chemistry principles are increasingly being applied to the synthesis of piperazine derivatives. One prominent approach is the use of micellar systems, which can offer significant advantages over traditional organic solvents.

Micellar catalysis involves the use of surfactants in water to create nanometer-sized aggregates called micelles. These micelles possess a hydrophobic core and a hydrophilic shell, creating a microenvironment that can facilitate organic reactions in an aqueous medium. This approach aligns with green chemistry goals by reducing the reliance on volatile and often toxic organic solvents.

For the synthesis of N-alkylated piperazines, micellar catalysis can enhance reaction rates and selectivity. The hydrophobic core of the micelle can solubilize the nonpolar reactants, such as an alkyl halide, bringing them into close proximity with the more water-soluble amine, thereby accelerating the reaction. While specific studies on the micellar synthesis of 1-(2,2-dimethoxyethyl)-4-methylpiperazine are not prevalent in publicly available literature, the general principles of micellar catalysis for N-alkylation of amines are well-established. researchgate.net The use of "designer" surfactants, which are engineered for specific chemical transformations, can further improve reaction outcomes, potentially leading to milder reaction conditions, lower catalyst loadings, and simplified work-up procedures.

Optimization of Reaction Conditions

The successful synthesis of 1-(2,2-dimethoxyethyl)-4-methylpiperazine hinges on the careful optimization of several key reaction parameters. These include the choice of solvent, temperature control, and catalyst loading, each of which can significantly impact the yield, purity, and reaction time.

Solvent Effects: The solvent plays a critical role in influencing reaction rates and selectivity. For the N-alkylation of piperazines, a variety of organic solvents can be employed, with the choice often depending on the specific reactants and conditions. Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are common choices as they can effectively dissolve the reactants and facilitate the nucleophilic substitution reaction. In the context of reductive amination, alcohols like methanol or ethanol (B145695) are frequently used as they are compatible with common reducing agents. mdpi.com The optimization process involves screening a range of solvents to identify the one that provides the best balance of solubility, reaction rate, and ease of removal during work-up.

Temperature Control: Temperature is a crucial factor that directly affects the rate of reaction. Generally, higher temperatures lead to faster reaction rates. However, for N-alkylation and reductive amination reactions, excessive heat can lead to the formation of undesired byproducts, such as over-alkylation in the case of N-alkylation, or decomposition of reactants and products. Therefore, precise temperature control is essential. The optimal temperature is typically determined experimentally by running the reaction at various temperatures and analyzing the product mixture for yield and purity. For many N-alkylation reactions of piperazines, temperatures ranging from ambient to reflux are often employed. mdpi.com

Catalyst Loading: In catalytic reactions, such as reductive amination, the amount of catalyst used, or catalyst loading, is a critical parameter to optimize. The goal is to use the minimum amount of catalyst necessary to achieve a high conversion rate in a reasonable timeframe. Common catalysts for reductive amination include palladium on carbon (Pd/C), platinum-based catalysts, or nickel-based catalysts like Raney nickel. researchgate.net Optimizing catalyst loading not only reduces costs but also simplifies the purification process by minimizing catalyst residues in the final product. The ideal catalyst loading is typically determined by performing a series of reactions with varying amounts of the catalyst and monitoring the reaction progress and product yield. For instance, in the synthesis of piperazines via catalytic reductive cyclization, a 5%-Pd/C catalyst has been used effectively. nih.gov

Below is a table summarizing key optimization parameters for related N-alkylation and reductive amination reactions, providing a starting point for the synthesis of 1-(2,2-dimethoxyethyl)-4-methylpiperazine.

| Parameter | Typical Range/Options | Rationale and Considerations |

| Solvent | Acetonitrile, DMF, Methanol, Ethanol, Dichloromethane | Solubility of reactants, compatibility with reagents, boiling point for temperature control, ease of removal. |

| Temperature | Ambient to Reflux (e.g., 25°C to 100°C) | Balances reaction rate with minimizing side reactions and decomposition. |

| Catalyst (for Reductive Amination) | Pd/C, PtO₂, Raney Ni | Choice depends on substrate and desired selectivity. |

| Catalyst Loading | 1-10 mol% | Minimizes cost and simplifies purification while ensuring efficient reaction. |

| Reducing Agent (for Reductive Amination) | H₂, NaBH₄, NaBH(OAc)₃ | Choice depends on the specific carbonyl compound and amine. |

| Base (for N-Alkylation) | K₂CO₃, Et₃N, DIPEA | Neutralizes the acid formed during the reaction and can influence reaction rate. |

Purification and Isolation Methodologies

Following the synthesis, the crude reaction mixture containing 1-(2,2-dimethoxyethyl)-4-methylpiperazine must be purified to remove unreacted starting materials, reagents, and any byproducts. Common and effective purification techniques for N-alkylated piperazines include chromatography and crystallization.

Chromatography: Flash column chromatography is a widely used method for the purification of tertiary amines like 1-(2,2-dimethoxyethyl)-4-methylpiperazine. The choice of stationary phase and mobile phase is critical for achieving good separation.

Stationary Phase: While silica (B1680970) gel is a common stationary phase, the basic nature of amines can lead to tailing and poor separation due to interactions with the acidic silanol (B1196071) groups. To mitigate this, amine-functionalized silica or basic alumina (B75360) can be used. nih.gov Alternatively, a standard silica gel column can be used with a mobile phase containing a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to improve peak shape and separation. wm.edu

Mobile Phase: A gradient elution system, typically starting with a non-polar solvent and gradually increasing the polarity, is often employed. Common solvent systems for the purification of piperazine derivatives include mixtures of hexane/ethyl acetate (B1210297) or dichloromethane/methanol. wm.edu The optimal mobile phase composition is usually determined by thin-layer chromatography (TLC) analysis of the crude mixture.

Crystallization: Crystallization is another effective method for purifying solid piperazine derivatives. This technique relies on the differential solubility of the desired product and impurities in a particular solvent or solvent system. The crude product is dissolved in a suitable solvent at an elevated temperature, and then the solution is slowly cooled to induce the formation of crystals of the pure compound, leaving the impurities in the mother liquor. For N,N'-disubstituted piperazines, crystallization from various organic solvents such as acetonitrile has been reported to yield X-ray quality crystals. wm.edu The choice of solvent is crucial and is often determined through experimentation with small amounts of the crude product in different solvents.

Another approach to crystallization involves the formation of a salt of the piperazine derivative. Since piperazines are basic, they can react with acids to form crystalline salts. This can be an effective purification strategy, as the salt may have different solubility properties than the free base, allowing for its selective crystallization from the reaction mixture. The pure free base can then be regenerated by treatment with a base.

The table below outlines common purification methodologies applicable to 1-(2,2-dimethoxyethyl)-4-methylpiperazine.

| Method | Key Considerations |

| Flash Column Chromatography | - Stationary Phase: Silica gel (with basic modifier), amine-functionalized silica, or alumina. - Mobile Phase: Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients. |

| Crystallization | - Solvent Selection: Finding a solvent in which the product is soluble at high temperatures and insoluble at low temperatures. - Salt Formation: Formation of a crystalline salt (e.g., hydrochloride, acetate) to facilitate purification. |

An in-depth analysis of the chemical behavior of 1-(2,2-Dimethoxyethyl)-4-methylpiperazine reveals a versatile reactivity profile, centered on its two key functional groups: the piperazine nitrogen atoms and the dimethoxyethyl acetal. These sites allow for a range of chemical transformations, making the compound a useful building block in organic synthesis.

Advanced Characterization Methodologies for 1 2,2 Dimethoxyethyl 4 Methylpiperazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing information on the chemical environment, connectivity, and spatial arrangement of atoms. For piperazine (B1678402) derivatives, NMR is used to confirm identity and purity. nih.gov

One-dimensional ¹H and ¹³C NMR spectra offer a complete picture of the proton and carbon framework of 1-(2,2-Dimethoxyethyl)-4-methylpiperazine.

The ¹H NMR spectrum would display distinct signals corresponding to each unique proton environment in the molecule. The integration of these signals confirms the number of protons in each group, while the splitting patterns (e.g., singlet, triplet) reveal adjacent proton-proton couplings.

A singlet for the N-methyl (N-CH₃) protons.

Multiple signals for the eight piperazine ring protons (N-CH₂-CH₂-N), which may appear as complex multiplets due to their chemical and magnetic non-equivalence. muni.cz

A doublet for the methylene (B1212753) protons adjacent to the piperazine ring (-N-CH₂-CH).

A triplet for the methine proton of the acetal (B89532) group (-CH(OCH₃)₂).

A singlet for the six equivalent protons of the two methoxy (B1213986) groups (-OCH₃).

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shift of each signal is indicative of the carbon's functional group and electronic environment.

A signal for the N-methyl carbon.

Signals corresponding to the carbons of the piperazine ring.

A signal for the methylene carbon of the ethyl chain.

A signal for the acetal carbon (CH).

A signal for the two equivalent methoxy carbons.

The combination of ¹H and ¹³C NMR data allows for a complete assignment of the molecule's carbon skeleton and attached protons, confirming the presence of the N-methylpiperazine core and the 2,2-dimethoxyethyl substituent. nih.govmuni.czuobasrah.edu.iq

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(2,2-Dimethoxyethyl)-4-methylpiperazine

| ¹H NMR Data | ¹³C NMR Data | ||||

|---|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Predicted δ (ppm) |

| N-CH₃ | ~2.2-2.3 | s (singlet) | 3H | N-CH₃ | ~46 |

| Piperazine CH₂ | ~2.3-2.6 | m (multiplet) | 8H | Piperazine CH₂ | ~53-55 |

| -N-CH₂- | ~2.7 | d (doublet) | 2H | -N-CH₂- | ~58 |

| -O-CH₃ | ~3.3 | s (singlet) | 6H | -O-CH₃ | ~54 |

| -CH(OCH₃)₂ | ~4.5 | t (triplet) | 1H | -CH(OCH₃)₂ | ~103 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the connectivity between atoms. science.govipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. beilstein-journals.org For 1-(2,2-Dimethoxyethyl)-4-methylpiperazine, it would show a correlation between the -N-CH₂- protons and the -CH(OCH₃)₂ proton, confirming the ethyl linkage. It would also help delineate the coupling network within the piperazine ring protons. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (¹H-¹³C one-bond correlations). beilstein-journals.org This allows for definitive assignment of which proton signal corresponds to which carbon signal, for example, linking the proton signal at ~4.5 ppm to the acetal carbon at ~103 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. While this molecule has limited complex stereochemistry, NOESY can confirm spatial proximities, such as between protons on the N-methyl group and adjacent axial protons on the piperazine ring. science.govresearchgate.net

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

ESMS is a soft ionization technique that is well-suited for analyzing polar and thermally fragile molecules like piperazine derivatives. uvic.casemanticscholar.org It typically generates a protonated molecular ion [M+H]⁺ with minimal fragmentation, which clearly indicates the molecular weight of the compound. scripps.edu

HRMS provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula. For 1-(2,2-Dimethoxyethyl)-4-methylpiperazine (C₉H₂₀N₂O₂), HRMS would distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. nih.govnih.gov

Table 2: Predicted ESI-HRMS Data for 1-(2,2-Dimethoxyethyl)-4-methylpiperazine

| Molecular Formula | Ion | Calculated Exact Mass (m/z) | Analysis Purpose |

|---|---|---|---|

| C₉H₂₀N₂O₂ | [M+H]⁺ | 189.1603 | Confirms molecular formula through high-accuracy mass measurement. |

| C₉H₂₀N₂O₂ | [M+Na]⁺ | 211.1422 | Common sodium adduct observed in ESI-MS. |

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the ion into smaller, characteristic fragments. Key fragmentation pathways for piperazine derivatives often involve cleavage within the piperazine ring or loss of substituents from the nitrogen atoms. nih.govmdpi.com

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an excellent method for assessing the purity of volatile and semi-volatile compounds like 1-(2,2-Dimethoxyethyl)-4-methylpiperazine. rsc.orgresearchgate.net The sample is vaporized and separated based on its boiling point and interaction with the GC column. The mass spectrometer then detects and identifies each eluting component. This technique can effectively separate the target compound from starting materials, solvents, or by-products, allowing for quantitative purity assessment. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups. uobasrah.edu.iq The IR spectrum of 1-(2,2-Dimethoxyethyl)-4-methylpiperazine would be used to confirm the presence of its key functional groups and the absence of others (like -OH or C=O) that might indicate impurities. libretexts.org

Key expected absorption bands include:

C-H stretching (aliphatic): Strong absorptions typically in the 2800-3000 cm⁻¹ region.

C-N stretching (amine): Absorptions in the 1000-1350 cm⁻¹ region.

C-O stretching (ether/acetal): Strong absorptions typically found in the 1050-1150 cm⁻¹ region. core.ac.uk

The absence of a broad band around 3200-3600 cm⁻¹ would confirm the absence of O-H or N-H groups, and the absence of a strong band around 1700 cm⁻¹ would rule out carbonyl (C=O) impurities. libretexts.orgcore.ac.uk

Table 3: Characteristic IR Absorption Bands for 1-(2,2-Dimethoxyethyl)-4-methylpiperazine

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyl | C-H stretch | 2800-3000 | Strong |

| Tertiary Amine | C-N stretch | 1000-1350 | Medium |

| Acetal/Ether | C-O stretch | 1050-1150 | Strong |

X-ray Crystallography for Solid-State Structure Determination of Analogues or Derivatives

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of a crystalline solid. This powerful technique allows for the unambiguous determination of bond lengths, bond angles, and conformational details of a molecule, providing a complete picture of its solid-state structure.

For a derivative or analogue of 1-(2,2-Dimethoxyethyl)-4-methylpiperazine, the process would begin with the growth of a high-quality single crystal. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensities.

By systematically rotating the crystal and collecting thousands of diffraction spots, a complete dataset is obtained. The analysis of this data involves complex mathematical calculations, typically using specialized software, to solve the "phase problem" and generate an electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision, revealing the molecule's conformation, the orientation of the piperazine ring, and the spatial arrangement of the dimethoxyethyl and methyl substituents.

While specific crystallographic data for 1-(2,2-Dimethoxyethyl)-4-methylpiperazine is not publicly available, the technique remains the gold standard for obtaining definitive structural information for any of its crystalline derivatives or analogues. The resulting structural parameters are crucial for computational modeling, understanding intermolecular interactions, and establishing structure-activity relationships.

Chromatographic Methods for Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of 1-(2,2-Dimethoxyethyl)-4-methylpiperazine, separating it from starting materials, by-products, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used to separate components of a mixture in a liquid mobile phase that is pumped at high pressure through a stationary phase packed into a column. For piperazine derivatives, Reverse-Phase HPLC (RP-HPLC) is often the method of choice. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water.

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds will have a lower affinity for the nonpolar stationary phase and will elute earlier, while less polar compounds will be retained longer. A UV detector is commonly used for detection, as the piperazine ring system possesses a chromophore that absorbs UV light at a specific wavelength.

In some cases, derivatization may be necessary to enhance the detectability of piperazine compounds, especially for trace-level analysis. For instance, a method for analyzing 1-methyl-4-amino-piperazine involved derivatization with benzaldehyde (B42025) to form a stable, UV-active derivative, allowing for detection at low levels using standard HPLC-UV instrumentation. researchgate.net

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte is transported through the column by an inert carrier gas (the mobile phase), such as helium or nitrogen. The column contains a stationary phase, which can be a solid or a liquid coated on a solid support.

The separation is based on the compound's boiling point and its interaction with the stationary phase. A simple GC method has been developed for the quantitative determination of piperazine and 1-methylpiperazine (B117243) in pharmaceutical drug substances. researchgate.net This method utilizes a capillary column with a specific stationary phase and a Flame Ionization Detector (FID), which is sensitive to organic compounds. The parameters for such a method provide a framework for developing a purity assessment protocol for 1-(2,2-Dimethoxyethyl)-4-methylpiperazine.

Below is a table summarizing typical parameters for a GC method that could be adapted for the analysis of 1-(2,2-Dimethoxyethyl)-4-methylpiperazine, based on a method developed for related piperazine compounds. researchgate.net

| Parameter | Condition |

| Column | DB-17, 30 m x 0.53 mm, 1 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 2 mL/min |

| Injector Temperature | 250°C |

| Detector Temperature | 260°C (FID) |

| Injection Volume | 1.0 µL |

| Diluent | Methanol |

| Oven Program | Initial temperature of 150°C for 10 min, then ramped at 35°C/min to 260°C |

For more complex matrices or to achieve very low detection limits, GC can be coupled with a mass spectrometer (GC-MS). This provides not only quantitative data but also structural information for the identification of unknown impurities.

Computational and Theoretical Studies of 1 2,2 Dimethoxyethyl 4 Methylpiperazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. For 1-(2,2-Dimethoxyethyl)-4-methylpiperazine, these calculations can elucidate its stability, preferred three-dimensional structure, and the energetic landscape of its potential chemical transformations.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like piperazine (B1678402) derivatives. mdpi.com DFT calculations, often using functionals like B3LYP or B3PW91, can determine key parameters related to the molecule's electronic structure, stability, and the energy changes involved in reactions. epstem.net

Key electronic and energetic parameters that can be determined for 1-(2,2-Dimethoxyethyl)-4-methylpiperazine using DFT include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability. The analysis of HOMO and LUMO can be used to determine the charge transfer within the molecule. researchgate.net

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. mdpi.comresearchgate.net These descriptors provide a quantitative measure of the molecule's reactivity. Hardness, for instance, is the resistance to change in its electron distribution. researchgate.net

Reaction Energetics: DFT can be used to calculate the energy changes (enthalpy and Gibbs free energy) for potential reactions involving the piperazine derivative, predicting the thermodynamic feasibility of synthetic pathways.

Mulliken Atomic Charges: These calculations distribute the total electron density among the atoms in the molecule, providing insight into the electrostatic potential and identifying nucleophilic and electrophilic centers.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Piperazine Analog This table presents typical values that would be calculated for a molecule structurally similar to 1-(2,2-Dimethoxyethyl)-4-methylpiperazine, based on data from related compounds. The values are for illustrative purposes.

| Parameter | Description | Typical Calculated Value |

| Total Energy | The total electronic energy of the optimized molecular structure. | Varies (e.g., in Hartrees) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | ~ -6.0 to -7.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | ~ -0.5 to 0.5 eV |

| HOMO-LUMO Gap (ΔEg) | Difference between LUMO and HOMO energies; indicates chemical stability. | ~ 5.5 to 7.5 eV |

| Dipole Moment | A measure of the net molecular polarity. | ~ 1.5 to 3.0 Debye |

| Chemical Hardness (η) | Resistance to deformation of the electron cloud. | ~ 2.7 to 3.7 eV |

| Electrophilicity Index (ω) | A measure of the ability to accept electrons. | ~ 0.8 to 1.5 eV |

Data compiled from principles outlined in referenced studies. mdpi.comresearchgate.net

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) can provide highly accurate predictions for molecular properties. For a molecule like 1-(2,2-Dimethoxyethyl)-4-methylpiperazine, ab initio calculations would be particularly useful for:

Benchmark Geometries: Providing a highly accurate reference for the molecule's bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Calculating the infrared (IR) and Raman spectra to aid in the experimental characterization of the molecule. researchgate.net

Thermochemical Data: Accurately predicting heats of formation and other thermodynamic properties. frontiersin.org

Molecular Modeling and Conformational Analysis of the Piperazine Ring and Side Chains

The biological activity and chemical reactivity of piperazine derivatives are heavily influenced by their three-dimensional shape or conformation. nih.gov Molecular modeling techniques are used to explore the possible conformations of 1-(2,2-Dimethoxyethyl)-4-methylpiperazine and determine their relative stabilities.

The piperazine ring typically adopts a chair conformation, similar to cyclohexane, to minimize steric and torsional strain. In 1-(2,2-Dimethoxyethyl)-4-methylpiperazine, several conformational questions arise:

Piperazine Ring Conformation: The molecule is expected to exist predominantly in a chair conformation.

Substituent Orientation: The methyl group at the N4 position and the dimethoxyethyl group at the N1 position can be in either an axial or equatorial position. Generally, bulky substituents prefer the equatorial position to minimize steric clashes. Therefore, it is highly probable that both the methyl and the dimethoxyethyl groups favor equatorial orientations.

Side Chain Flexibility: The 2,2-dimethoxyethyl side chain has multiple rotatable bonds, leading to a variety of possible orientations for the methoxy (B1213986) groups relative to the piperazine ring. Molecular dynamics (MD) simulations can be employed to explore the conformational flexibility of these side chains and identify the most populated conformers in different environments. nih.govnih.gov

Prediction of Reactivity and Reaction Pathways

Computational methods are invaluable for predicting how 1-(2,2-Dimethoxyethyl)-4-methylpiperazine will behave in a chemical reaction. The nitrogen atoms of the piperazine ring are the primary centers of reactivity, acting as nucleophiles or bases.

Transition State Analysis: By mapping the potential energy surface of a reaction, chemists can locate the transition state—the highest energy point along the reaction coordinate. The energy of this state determines the activation energy and, consequently, the reaction rate. For instance, in an N-alkylation reaction, calculations can model the approach of an electrophile to one of the piperazine nitrogens and determine the energetic barrier to forming the new carbon-nitrogen bond.

Regioselectivity Prediction: The two nitrogen atoms in 1-(2,2-Dimethoxyethyl)-4-methylpiperazine are electronically and sterically distinct. The N4 nitrogen is tertiary and attached to a small methyl group, while the N1 nitrogen is also tertiary but connected to the bulkier dimethoxyethyl group. Computational analysis of the local nucleophilicity (e.g., using Fukui functions or by modeling protonation energies) can predict which nitrogen is more likely to react with an electrophile. The N4 nitrogen is generally expected to be more nucleophilic due to the electron-donating effect of the methyl group and less steric hindrance compared to the N1 position.

Structure-Reactivity Relationships (SRR) within Synthetic Contexts

Structure-Reactivity Relationships (SRR) explore how the chemical structure of a molecule influences its reactivity. For piperazine derivatives, the nature of the substituents on the nitrogen atoms is a critical factor. nih.gov

The substituents on the piperazine ring of 1-(2,2-Dimethoxyethyl)-4-methylpiperazine directly modulate its reactivity.

Electronic Effects: The methyl group at the N4 position is an electron-donating group, which increases the electron density on the N4 nitrogen, enhancing its nucleophilicity and basicity compared to an unsubstituted piperazine. The dimethoxyethyl group at N1 also has an inductive electron-donating effect, though its primary influence may be steric.

Steric Effects: The bulk of the 2,2-dimethoxyethyl group can hinder the approach of reactants to the N1 nitrogen. This steric shielding would make reactions at the N4 nitrogen kinetically favored. For example, in a quaternization reaction with an alkyl halide, the formation of the product at the less-hindered N4 position would likely proceed at a faster rate.

Thermodynamic Stability: The relative stability of the products formed by reaction at N1 versus N4 can also be assessed. While the kinetic product may form faster, the thermodynamic product is the most stable one. Computational analysis of the energies of the potential products can determine whether the kinetic and thermodynamic products are the same.

Prediction of Site Selectivity in Derivatization

In the derivatization of 1-(2,2-dimethoxyethyl)-4-methylpiperazine, the prediction of site selectivity is a critical aspect of synthetic strategy. Computational and theoretical studies provide powerful tools to forecast the most probable sites for chemical modification. This analysis primarily focuses on the two nitrogen atoms within the piperazine ring, as they represent the most nucleophilic centers and are thus the most likely points of reaction with electrophiles. The prediction of which nitrogen atom will be more reactive is determined by a combination of electronic and steric factors, which can be quantitatively and qualitatively assessed through various computational methods.

The structure of 1-(2,2-dimethoxyethyl)-4-methylpiperazine presents two distinct tertiary amine environments within the piperazine ring. The nitrogen atom at the 1-position (N1) is substituted with a 2,2-dimethoxyethyl group, while the nitrogen at the 4-position (N4) is substituted with a methyl group. The differing nature of these substituents leads to significant differences in the local electronic and steric environment of each nitrogen atom, which in turn governs their reactivity towards derivatizing agents.

Electronic Effects:

The nucleophilicity of the nitrogen atoms is a key determinant of reactivity in electrophilic substitution reactions. This property is influenced by the electron-donating or electron-withdrawing nature of the attached substituents. The methyl group on N4 is a classic electron-donating group through an inductive effect, which increases the electron density on the N4 nitrogen, thereby enhancing its nucleophilicity.

Conversely, the 2,2-dimethoxyethyl group on N1 has a more complex electronic influence. While the ethyl chain is electron-donating, the two methoxy groups contain electronegative oxygen atoms that can exert an electron-withdrawing inductive effect, potentially reducing the electron density on the N1 nitrogen compared to N4.

To quantify these electronic differences, computational methods such as Density Functional Theory (DFT) can be employed to calculate the distribution of electron density across the molecule. Key indicators of reactivity derived from these calculations include atomic charges and Frontier Molecular Orbital (FMO) analysis.

Calculated Atomic Charges: The partial charge on each nitrogen atom can be calculated to predict its likelihood of acting as a nucleophile. A more negative partial charge generally indicates a higher electron density and thus greater nucleophilicity.

| Atom | Predicted Partial Charge (a.u.) |

| N1 | -0.25 |

| N4 | -0.35 |

This is a hypothetical data table based on chemical principles for illustrative purposes.

Fukui Functions: The Fukui function is a more sophisticated DFT-based reactivity descriptor that indicates the propensity of a site to undergo electrophilic, nucleophilic, or radical attack. For predicting the site of electrophilic attack (derivatization with an electrophile), the Fukui function f- is used. A higher value of f- on a particular atom suggests it is a more favorable site for electrophilic attack.

| Atom | Predicted Fukui Index (f-) |

| N1 | 0.18 |

| N4 | 0.29 |

This is a hypothetical data table based on chemical principles for illustrative purposes.

Both the predicted atomic charges and Fukui indices suggest that the N4 nitrogen is electronically more activated towards electrophilic attack than the N1 nitrogen.

Steric Hindrance:

Beyond electronic effects, the steric accessibility of the nitrogen atoms plays a crucial role in determining the site of derivatization. The lone pair of electrons on each nitrogen must be accessible to the incoming electrophile for a reaction to occur. The 2,2-dimethoxyethyl group attached to N1 is significantly bulkier than the methyl group at N4. This large substituent creates considerable steric hindrance around the N1 nitrogen, making it more difficult for an incoming reagent to approach and react.

Computational modeling can be used to generate a molecular electrostatic potential (MEP) map, which visually represents the steric and electronic features of the molecule. mdpi.com In such a map, regions of negative electrostatic potential (typically colored red) indicate areas of high electron density, which are attractive to electrophiles. The MEP map for 1-(2,2-dimethoxyethyl)-4-methylpiperazine would be expected to show a region of negative potential around both nitrogen atoms. However, the region around N4 would likely be more exposed and accessible compared to the sterically encumbered region around N1.

Based on the interplay of electronic and steric factors, as elucidated by theoretical and computational studies, the derivatization of 1-(2,2-dimethoxyethyl)-4-methylpiperazine is predicted to be highly site-selective. The N4 nitrogen is electronically more nucleophilic due to the electron-donating nature of the methyl group and is significantly less sterically hindered than the N1 nitrogen. Consequently, electrophilic derivatization reactions are overwhelmingly favored to occur at the N4 position. This prediction is crucial for the rational design of synthetic routes to new derivatives of this compound.

Role of 1 2,2 Dimethoxyethyl 4 Methylpiperazine As a Chemical Precursor and Building Block

Use in the Synthesis of Complex Heterocyclic Systems

The piperazine (B1678402) nucleus is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in biologically active compounds and functional materials. rsc.orgnih.gov The synthesis of complex heterocyclic systems often leverages building blocks that can introduce this motif while also providing handles for further structural elaboration. 1-(2,2-Dimethoxyethyl)-4-methylpiperazine is well-suited for this role.

The protected aldehyde of this precursor can be deprotected to reveal a reactive aldehyde. This aldehyde can then undergo a variety of classical and modern cyclization reactions to form new heterocyclic rings fused to or substituted with the piperazine core. For instance, it can participate in multicomponent reactions, such as the Biginelli or Hantzsch-type reactions, or in condensation reactions with various nucleophiles to construct diverse heterocyclic frameworks. cam.ac.uk One-pot procedures are often employed for the synthesis of complex systems containing imidazole (B134444) and pyrazole (B372694) rings. nih.gov The synthesis of enantiomerically pure substituted piperazines can be achieved through multi-component reactions followed by intramolecular cyclization. rsc.org

The development of new synthetic pathways to create diverse libraries of N-heterocyclic compounds is a significant area of research. researchgate.net Strategies for the direct C-H functionalization of the piperazine ring are also being explored to increase structural diversity, although this can be challenging. mdpi.com

Table 1: Examples of Heterocyclic Systems Synthesized from Piperazine Precursors

| Precursor Type | Reaction Type | Resulting Heterocycle | Reference |

| Piperazine Derivative | Multicomponent Reaction | Pyrazol-5-yl-1H-imidazole | nih.gov |

| N-protected Amino Acids | Ugi-4CR, Cyclization | Enantiopure 3-substituted piperazines | rsc.org |

| Piperazine | One-pot, One-step | Monosubstituted piperazines | nih.gov |

| N-Boc Piperazine | Asymmetric Lithiation | Enantiopure functionalized piperazines | mdpi.com |

Contribution to Diversity-Oriented Synthesis and Combinatorial Chemistry Libraries

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore chemical space and identify new bioactive compounds. cam.ac.ukscispace.comscispace.commdpi.comcam.ac.uk The principles of DOS often rely on the use of versatile building blocks that can be elaborated into a variety of distinct molecular scaffolds. cam.ac.ukscispace.com 1-(2,2-Dimethoxyethyl)-4-methylpiperazine is an exemplary building block for such strategies.

The acetal (B89532) group serves as a latent aldehyde, which can be deprotected and reacted in a controlled manner to introduce diversity. This allows for a "build-couple-pair" strategy, where the piperazine core is first incorporated into a larger structure, and then the aldehyde is unmasked for a subsequent diversification step. This approach can lead to the rapid generation of a library of related compounds with varying appendages and stereochemistry. mdpi.com

In the context of combinatorial chemistry, where large libraries of compounds are synthesized for high-throughput screening, the piperazine scaffold is a common feature. nih.govuzh.ch The ability to introduce a reactive aldehyde functionality from a stable precursor like 1-(2,2-Dimethoxyethyl)-4-methylpiperazine enhances the synthetic utility of this building block in creating focused or diverse chemical libraries. nih.gov Research has explored the use of building blocks with the general structure (MeO)₂CH-Heterocycle-C(O)NHNH₂ in dynamic combinatorial chemistry, highlighting the utility of the dimethoxyethyl motif on a heterocyclic core for generating libraries of macrocycles. inorgchemres.org

Table 2: Strategies in Diversity-Oriented Synthesis

| Strategy | Description | Relevance of 1-(2,2-Dimethoxyethyl)-4-methylpiperazine | Reference |

| Reagent-Based Diversification | A common substrate is treated with different reagents to produce diverse products. | The deprotected aldehyde can react with a variety of reagents to generate diverse structures. | cam.ac.uk |

| Substrate-Based Diversification | A common reaction is performed on a variety of substrates. | The piperazine core can be modified before or after the deprotection and reaction of the aldehyde. | cam.ac.uk |

| Build-Couple-Pair | Building blocks are sequentially coupled, and functional groups are paired to form rings. | The piperazine and aldehyde moieties can be used in sequential coupling and pairing steps. | mdpi.com |

Development of Advanced Organic Materials (e.g., polymerizable monomers with acetal functionalities)

The development of functional polymers with tailored properties is a rapidly advancing field. Piperazine-based polymers, such as poly(amido-amine)s, have shown promise for various applications due to their hydrophilic, chelating, and biological properties. researchgate.net The synthesis of novel polymerizable monomers is crucial for creating new materials with desired characteristics.

1-(2,2-Dimethoxyethyl)-4-methylpiperazine, with its reactive nitrogen center, can be incorporated into polymerizable monomers. For example, the piperazine nitrogen can react with molecules containing vinyl or acrylate (B77674) groups to form monomers that can then be polymerized. The acetal functionality can be retained in the polymer backbone, offering the potential for post-polymerization modification. Deprotection of the acetal groups along the polymer chain would yield pendant aldehyde groups, which could be used for cross-linking, surface functionalization, or the attachment of other molecules.

Research into piperazine-based polymerizable monomers has led to the development of stimuli-responsive polymers that can react to changes in their environment, such as pH. researchgate.net The synthesis of piperazine-methacrylate monomers has also been reported for the creation of antimicrobial polymers. rsc.orgnih.gov These examples underscore the potential of functionalized piperazine derivatives in the design of advanced organic materials.

Table 3: Piperazine-Based Polymers and Monomers

| Polymer/Monomer Type | Synthetic Approach | Potential Application | Reference |

| Poly(amido-amine)s | Michael-type polyaddition | Biomedical, Separation Science | researchgate.net |

| Piperazine-methacrylate monomer | Reaction of piperazine with epichlorohydrin (B41342) and subsequent functionalization | Antimicrobial polymers | rsc.org |

| Biocompatible piperazine polymer | Reaction of piperazine with ethylenediaminetetraacetic dianhydride | Biomedical materials | nih.gov |

Applications in Ligand Synthesis for Catalysis

The piperazine scaffold is a common structural motif in ligands used for transition metal catalysis. rsc.org The nitrogen atoms of the piperazine ring can coordinate to metal centers, and substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting metal complex.

1-(2,2-Dimethoxyethyl)-4-methylpiperazine can be used as a precursor to synthesize more complex ligands. The acetal group can be deprotected to an aldehyde, which can then be converted into various other functional groups, such as imines, amines, or alcohols, through condensation, reductive amination, or other transformations. These new functional groups can then act as additional coordination sites for a metal ion.

A notable example is the synthesis of dinuclear copper(II) complexes using a ligand derived from a related compound, 2,6-bis[(N-methylpiperazine-1-yl)methyl]-4-formyl phenol (B47542) dimethylacetal. mdpi.comresearchgate.net These complexes have been investigated as biomimetic catalysts for oxidation reactions. mdpi.comresearchgate.net The synthesis of various metal complexes with piperazine-containing ligands has been reported, with applications in catalysis and as potential therapeutic agents. rsc.orginorgchemres.orgbiointerfaceresearch.com Schiff base ligands containing a piperazine moiety have also been used to create metal complexes with interesting structural and catalytic properties. inorgchemres.org

Future Research Directions and Unexplored Avenues for 1 2,2 Dimethoxyethyl 4 Methylpiperazine

Development of Novel Synthetic Routes for Enhanced Atom Economy and Sustainability

The synthesis of N-substituted piperazines is a cornerstone of medicinal and materials chemistry. mdpi.comnsf.gov However, traditional methods often involve multiple steps, protecting groups, and the use of stoichiometric reagents, leading to poor atom economy and significant waste generation. acs.orgnih.gov Future research on 1-(2,2-dimethoxyethyl)-4-methylpiperazine should prioritize the development of novel, more sustainable synthetic routes.

Current research in piperazine (B1678402) synthesis highlights several promising strategies that could be adapted for this specific compound. nih.govscispace.com These include:

Catalytic C-H Functionalization: Direct C-H functionalization of the piperazine ring is a powerful strategy to introduce complexity and avoid pre-functionalized starting materials. mdpi.comnih.gov Research could focus on developing selective catalytic methods, such as those employing photoredox catalysis, to directly couple various fragments to the piperazine core. mdpi.com

Green Chemistry Approaches: The use of organic photocatalysts, which can be derived from renewable materials, offers a more sustainable alternative to transition-metal catalysts. mdpi.com Additionally, exploring solvent-free reaction conditions or the use of greener solvents would significantly enhance the environmental profile of the synthesis.

Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product is a key principle of green chemistry. Future synthetic strategies could explore cycloaddition reactions or tandem processes that construct the piperazine ring and introduce the desired substituents in a single, highly efficient step. acs.org

Table 1: Potential Sustainable Synthetic Strategies

| Strategy | Description | Potential Advantages |

| Photoredox Catalysis | Utilizes light to drive chemical reactions, often with high selectivity and under mild conditions. mdpi.com | Reduced energy consumption, use of renewable energy sources, access to unique reaction pathways. |

| C-H Activation | Directly functionalizes C-H bonds, avoiding the need for pre-installed functional groups. nih.gov | Increased step economy, reduced waste, access to novel derivatives. |

| Biocatalysis | Employs enzymes to catalyze reactions, often with high enantio- and regioselectivity. | Biodegradable catalysts, mild reaction conditions, high selectivity. |

| Flow Chemistry | Reactions are performed in continuous-flow reactors, allowing for precise control and scalability. mdpi.com | Improved safety, enhanced reaction efficiency, easier scale-up. |

Exploration of Advanced Chemical Transformations of the Acetal (B89532) and Piperazine Moieties

The 1-(2,2-dimethoxyethyl)-4-methylpiperazine molecule possesses two key functional regions: the acetal group and the piperazine ring. Each offers distinct opportunities for advanced chemical transformations.

The acetal moiety serves as a protected aldehyde, which can be deprotected under acidic conditions to reveal a reactive carbonyl group. jove.comlibretexts.orgchemistrysteps.comyoutube.comlibretexts.org This functionality is a gateway to a vast array of subsequent reactions. Future research could explore:

Novel Deprotection and In Situ Functionalization: Developing mild and selective deprotection methods that allow for the immediate trapping of the resulting aldehyde with various nucleophiles in a one-pot process.

Transformations of the Acetal Itself: Investigating reactions that directly modify the acetal group without deprotection, potentially leading to novel heterocyclic systems or functionalized ethers.

The piperazine ring is a versatile scaffold with two nitrogen atoms that can be further functionalized. While the N-4 position is occupied by a methyl group, the N-1 nitrogen and the C-H bonds of the ring itself are targets for modification. nih.gov Unexplored avenues include:

Selective N-Demethylation and Re-functionalization: Developing methods to selectively remove the methyl group from the N-4 position to allow for the introduction of different substituents, thus creating a library of derivatives from a common intermediate.

Late-Stage C-H Functionalization: As mentioned, C-H functionalization is a powerful tool. mdpi.comnih.gov Research could focus on the regioselective introduction of aryl, alkyl, or other functional groups onto the carbon framework of the piperazine ring, significantly expanding the accessible chemical space. mdpi.com

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

The discovery and optimization of new chemical reactions and molecules can be significantly accelerated through the use of high-throughput experimentation (HTE) and automated synthesis platforms. researchgate.netnih.govmit.eduwikipedia.orgchemspeed.com The synthesis of 1-(2,2-dimethoxyethyl)-4-methylpiperazine and its derivatives is well-suited for such technologies.

Future research in this area could involve:

Rapid Reaction Screening: Employing HTE to rapidly screen a wide range of catalysts, solvents, and reaction conditions to identify optimal synthetic routes with improved yields and sustainability. mdpi.com

Automated Library Synthesis: Utilizing automated synthesis platforms to generate large libraries of derivatives of 1-(2,2-dimethoxyethyl)-4-methylpiperazine by systematically varying the substituents on the piperazine ring or by reacting the deprotected aldehyde with a diverse set of building blocks. researchgate.net This would be invaluable for structure-activity relationship (SAR) studies in drug discovery. researchgate.net

Machine Learning-Guided Optimization: Integrating machine learning algorithms with automated synthesis platforms to predict reaction outcomes and intelligently guide the optimization process, leading to the rapid discovery of highly efficient and selective reactions.

Table 2: High-Throughput and Automated Chemistry Applications

| Technology | Application to 1-(2,2-Dimethoxyethyl)-4-methylpiperazine | Potential Outcome |

| High-Throughput Screening | Rapidly test hundreds of reaction conditions for synthesis and functionalization. mdpi.com | Discovery of novel and highly efficient synthetic methods. |

| Automated Synthesis | Programmed synthesis of a library of derivatives. researchgate.netwikipedia.org | Accelerated generation of new chemical entities for biological screening. |

| Robotic Platforms | Automate tedious and repetitive laboratory tasks. wikipedia.org | Increased reproducibility and efficiency in the laboratory. |

| Machine Learning | Predict reaction outcomes and guide experimental design. | Faster optimization of reaction conditions and discovery of new reactions. |

Advanced Computational Design for Tailored Chemical Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding and predicting chemical behavior, which can be leveraged to design novel derivatives of 1-(2,2-dimethoxyethyl)-4-methylpiperazine with specific properties. nih.govrsc.orgresearchgate.net

Future computational research could focus on:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of derivatives with their chemical reactivity or potential biological activity. researchgate.netnih.govmdpi.comresearchgate.netopenpharmaceuticalsciencesjournal.com This can guide the synthesis of new compounds with enhanced properties.

Molecular Docking and Dynamics Simulations: If a biological target is identified, molecular docking and dynamics simulations can be used to predict the binding mode and affinity of derivatives. nih.govnih.govresearchgate.netacs.org This is a cornerstone of modern drug design.

Predicting Reaction Outcomes: Using computational methods to predict the regioselectivity and stereoselectivity of potential reactions, thereby reducing the number of experiments needed to achieve a desired outcome. For instance, DFT calculations can predict the most likely sites for C-H functionalization on the piperazine ring. mdpi.com

Investigation of Supramolecular Chemistry and Self-Assembly Potential Based on its Structure

The structure of 1-(2,2-dimethoxyethyl)-4-methylpiperazine, with its hydrogen bond acceptors (nitrogen and oxygen atoms) and potential for modification, makes it an interesting building block for supramolecular chemistry. nih.govrsc.orgnih.govjaptronline.comresearchgate.netresearchgate.netresearchgate.net

Unexplored avenues in this area include:

Co-crystal Engineering: Investigating the formation of co-crystals with other molecules through hydrogen bonding or other non-covalent interactions. nih.govjaptronline.comresearchgate.net This could lead to new materials with tailored physical properties, such as solubility and melting point.

Self-Assembly into Nanostructures: By introducing appropriate functional groups, such as long alkyl chains or aromatic moieties, derivatives of 1-(2,2-dimethoxyethyl)-4-methylpiperazine could be designed to self-assemble into well-defined nanostructures like micelles, vesicles, or gels.

Host-Guest Chemistry: Exploring the potential of this molecule or its derivatives to act as a host for smaller guest molecules, which could have applications in sensing, catalysis, or controlled release.

The future of research on 1-(2,2-dimethoxyethyl)-4-methylpiperazine is not limited to this single molecule but extends to the broader class of functionalized piperazines it represents. By embracing modern synthetic techniques, computational tools, and advanced materials science concepts, the full potential of this versatile chemical scaffold can be unlocked.

Q & A

Q. What are the optimized synthetic routes for 1-(2,2-Dimethoxyethyl)-4-methylpiperazine, and how can reaction yields be improved?

The synthesis typically involves a multi-step nucleophilic substitution or reductive amination strategy. For example:

- Step 1 : React 4-methylpiperazine with a 2,2-dimethoxyethyl halide (e.g., bromide or chloride) in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux. Use a base like K₂CO₃ to deprotonate the piperazine nitrogen .

- Step 2 : Purify the crude product via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol.

- Yield Optimization : Solvent-free conditions (as demonstrated in similar piperazine derivatives) reduce side reactions and improve atom economy . Monitor reaction progress via TLC or LC-MS to isolate intermediates.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing 1-(2,2-Dimethoxyethyl)-4-methylpiperazine?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the dimethoxyethyl group (e.g., singlet for methoxy protons at ~3.3 ppm) and piperazine backbone (multiplet for CH₂ groups at 2.3–2.8 ppm) .

- X-ray Crystallography : Resolve crystal packing and conformation. Piperazine rings often adopt chair or boat conformations, stabilized by weak C–H⋯O/N interactions, as seen in structurally related compounds .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z ~217).

Q. What purification strategies effectively remove byproducts like unreacted 4-methylpiperazine or dimethoxyethyl intermediates?

- Liquid-Liquid Extraction : Use ethyl acetate and water to separate polar byproducts.

- Flash Chromatography : Employ a gradient of 5–20% MeOH in CH₂Cl₂ to resolve the target compound from unreacted starting materials.

- Recrystallization : Use ethanol or acetone to isolate high-purity crystals. Purity (>95%) can be verified via HPLC (C18 column, acetonitrile/H₂O mobile phase) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?

- Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled antagonists) quantify affinity for receptors like dopamine D3 or serotonin 5-HT1A. Include positive controls (e.g., known ligands) and perform triplicate measurements to ensure reproducibility .

- Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells expressing target receptors. Compare EC₅₀/IC₅₀ values with structurally similar derivatives to assess selectivity .

Q. How should contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be addressed?

- Structural Analysis : Verify compound conformation via X-ray or DFT calculations. Substituent orientation (e.g., dimethoxyethyl group) may alter receptor binding kinetics .

- Assay Conditions : Standardize buffer pH, temperature, and cell lines. For example, discrepancies in 5-HT1A affinity could arise from differences in assay pH (7.4 vs. 7.0) .

- Metabolic Stability : Assess hepatic microsomal stability to rule out rapid degradation in certain experimental setups .

Q. What strategies are effective for exploring structure-activity relationships (SAR) in derivatives of this compound?

- Substituent Modification : Synthesize analogs with varied alkoxy groups (e.g., replacing dimethoxy with ethoxy or cyclopropylmethoxy) to evaluate steric/electronic effects on receptor binding .

- Pharmacophore Modeling : Use software like Schrödinger’s Phase to identify critical interaction points (e.g., hydrogen bonding with the piperazine nitrogen) .

- In Vivo Efficacy : Test lead compounds in rodent models of CNS disorders (e.g., anxiety or Parkinson’s disease) to correlate in vitro SAR with therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.